![molecular formula C25H23N B14427529 4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline CAS No. 84271-48-7](/img/structure/B14427529.png)
4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline is an organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Vorbereitungsmethoden
The synthesis of 4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The reaction conditions often include the use of palladium catalysts, base, and solvents such as toluene or dimethylformamide (DMF) . Industrial production methods may involve scaling up these reactions while maintaining the reaction conditions to ensure consistency and quality.
Analyse Chemischer Reaktionen
4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a chromophore in the development of new materials for OLEDs and other optoelectronic devices . In biology and medicine, it can be used as a fluorescent probe for imaging and diagnostic purposes . Additionally, it has applications in the industry as a component in the development of UV stabilization polymers and electroluminescent devices .
Wirkmechanismus
The mechanism of action of 4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties, such as fluorescence and absorption, are influenced by its molecular structure. The presence of the anthracene moiety allows it to absorb light and emit fluorescence, making it useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline include 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene and 4-(10-phenylanthracene-9-yl)benzonitrile . These compounds share similar photophysical properties but differ in their specific substituents, which can influence their stability, fluorescence quantum yield, and other properties. The uniqueness of this compound lies in its specific substitution pattern, which can offer distinct advantages in certain applications.
Eigenschaften
CAS-Nummer |
84271-48-7 |
|---|---|
Molekularformel |
C25H23N |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
4-(2-anthracen-9-ylethenyl)-N,N,3-trimethylaniline |
InChI |
InChI=1S/C25H23N/c1-18-16-22(26(2)3)14-12-19(18)13-15-25-23-10-6-4-8-20(23)17-21-9-5-7-11-24(21)25/h4-17H,1-3H3 |
InChI-Schlüssel |
FAWLYDUJKTYFQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N(C)C)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


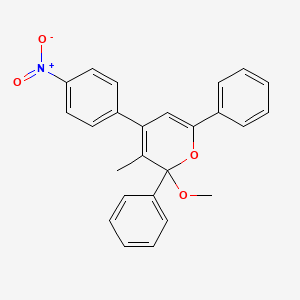
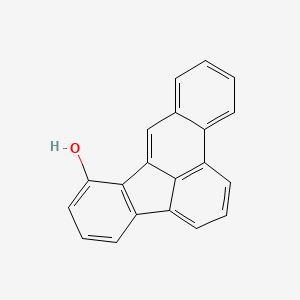
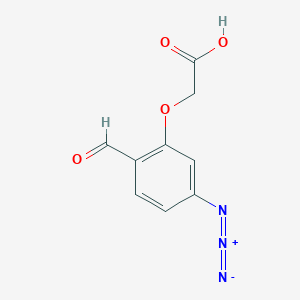
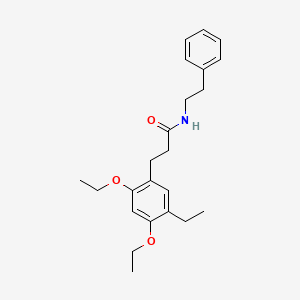
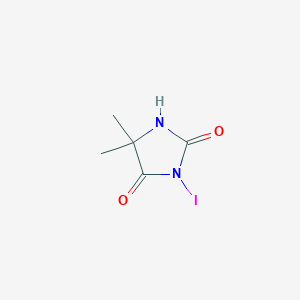
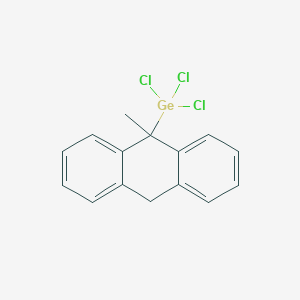

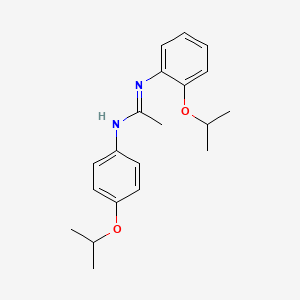
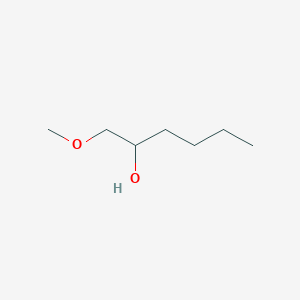
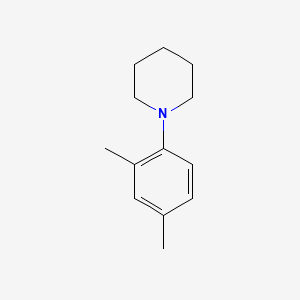
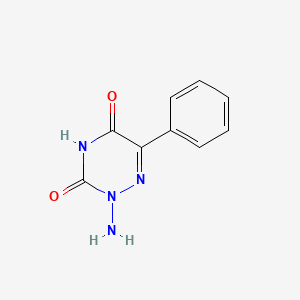
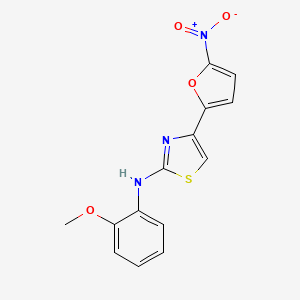
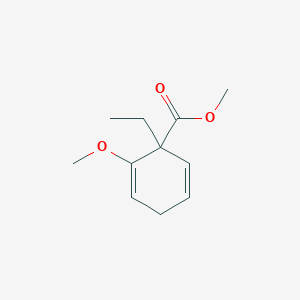
![3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione](/img/structure/B14427533.png)
